Technical Guide: L-156,602 – Discovery, Chemistry, and Pharmacological Mechanism
Technical Guide: L-156,602 – Discovery, Chemistry, and Pharmacological Mechanism
The following technical guide provides an in-depth analysis of L-156,602 (also known as PD 124,966 ), a cyclic hexadepsipeptide of significant pharmacological interest due to its potent activity as a C5a receptor antagonist.
Executive Summary
L-156,602 is a naturally occurring cyclic hexadepsipeptide isolated from the fermentation broth of Streptomyces sp. MA6348. It represents a pivotal discovery in immunopharmacology as one of the first non-peptidic (in the traditional sense of linear regulatory peptides), low-molecular-weight antagonists of the C5a receptor (C5aR/CD88) . Unlike general immunosuppressants, L-156,602 exhibits specific efficacy in blocking complement-mediated inflammation, particularly the efferent phase of delayed-type hypersensitivity (DTH), without broadly suppressing humoral immunity.
Discovery and Origin
The Screening Context
The discovery of L-156,602 emerged from a targeted screening program initiated by Merck Sharp & Dohme Research Laboratories (and independently by Parke-Davis as PD 124,966). The objective was to identify novel immunosuppressive agents from microbial metabolites that could modulate specific arms of the immune response distinct from the calcineurin inhibitors (e.g., cyclosporine) or antiproliferatives available at the time.
The primary screening assay utilized a Delayed-Type Hypersensitivity (DTH) model. Researchers sought compounds that could inhibit the footpad swelling response in mice sensitized to antigens (such as methylated bovine serum albumin or sheep red blood cells) without causing systemic toxicity.
The Producing Organism: Streptomyces sp.[1][2][3][4] MA6348
The compound is produced by a specific strain of Actinobacteria, taxonomically identified as Streptomyces sp. MA6348 (also referred to in some literature as Streptomyces sp.[1] A1502).
-
Morphology: Filamentous, Gram-positive bacterium characteristic of soil actinomycetes.
-
Physiology: Aerobic, mesophilic.
-
Fermentation Profile: Produces L-156,602 as a secondary metabolite during the stationary phase of growth in complex media containing carbon sources like glucose or starch and nitrogen sources like soybean meal.
Isolation Workflow
The isolation of L-156,602 requires a multi-step purification process due to the complexity of the fermentation broth. The compound's lipophilic nature (implied by its depsipeptide structure and extraction solvents) dictates the use of organic solvent extraction followed by chromatography.
Core Isolation Steps:
-
Extraction: Whole broth extraction with methyl ethyl ketone (MEK) or ethyl acetate.
-
Concentration: Evaporation of the organic layer to yield an oily residue.
-
Purification: Silica gel chromatography using a gradient of hexane/acetone or chloroform/methanol.
-
Final Polish: Reverse-phase HPLC (C18 column) to isolate the pure cyclic peptide.
Chemical Architecture
Structural Classification
L-156,602 is a cyclic hexadepsipeptide .[1][5]
-
"Cyclic": The backbone forms a closed ring structure, conferring resistance to exopeptidases and improving metabolic stability.
-
"Hexa": Composed of six monomeric units.
-
"Depsipeptide": Contains both amide (peptide) and ester bonds. This is achieved by the incorporation of hydroxy acids alongside amino acids in the backbone.
Key Structural Features
Structural elucidation via NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), and confirmed by total synthesis (Durette et al., 1990), revealed the presence of unusual non-proteinogenic amino acids.
-
Unique Residue: 3-Hydroxyleucine .[5] The synthesis of the lipophilic side chain of L-156,602 involves the stereoselective creation of this rare amino acid, which is critical for its receptor binding affinity.
-
Conformation: The cyclic constraint forces the molecule into a rigid conformation that mimics the "turn" regions of the endogenous C5a ligand, allowing it to competitively occupy the receptor pocket.
Mechanism of Action: C5a Receptor Antagonism
The Target: C5aR (CD88)
The complement fragment C5a is a potent anaphylatoxin and chemoattractant. It binds to the C5a receptor (a G-protein coupled receptor) on the surface of neutrophils, monocytes, and macrophages, triggering:
-
Chemotaxis (migration to sites of infection).
-
Oxidative burst (release of reactive oxygen species).
-
Degranulation (release of enzymes and histamine).
Mode of Inhibition
L-156,602 acts as a competitive antagonist at the C5a receptor.
-
Binding: It binds to the C5aR with high affinity (IC50 in the low micromolar to nanomolar range depending on the assay).
-
Blockade: By occupying the receptor, it prevents the binding of the endogenous C5a peptide.
-
Functional Consequence: This blockade inhibits C5a-induced neutrophil aggregation, enzyme release, and chemotaxis. Crucially, it does not inhibit inflammation induced by other mediators like serotonin or carrageenan, demonstrating high selectivity.
Experimental Protocols
Protocol A: Fermentation and Extraction of L-156,602
Rationale: To produce sufficient quantities of the natural product for biological testing.
-
Seed Culture: Inoculate 50 mL of seed medium (2% glucose, 2% soy flour, 0.5% yeast extract, pH 7.0) with a loopful of Streptomyces sp.[2][6][3][4][1] MA6348 spores. Incubate at 28°C, 220 rpm for 48 hours.
-
Production Culture: Transfer 5% (v/v) seed culture into 1 L production flasks containing fermentation medium (starch/soybean meal base). Incubate at 28°C, 220 rpm for 96–120 hours.
-
Harvest: Centrifuge broth at 5000 x g for 20 mins to separate mycelia.
-
Extraction: Extract the supernatant and mycelia (macerated) with an equal volume of Ethyl Acetate. Shake vigorously for 1 hour.
-
Separation: Separate phases; dry the organic phase over anhydrous
and concentrate in vacuo. -
Verification: Analyze crude extract via TLC (Silica gel, Chloroform:Methanol 9:1). Look for a spot at
(visualized by iodine vapor or vanillin spray).
Protocol B: Neutrophil C5a Receptor Binding Assay
Rationale: To validate the antagonistic activity of the isolated compound.
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from heparinized blood using Ficoll-Hypaque density gradient centrifugation.
-
Buffer: Hank’s Balanced Salt Solution (HBSS) + 0.5% BSA + 0.02% azide (to prevent internalization).
-
Ligand: Use
-labeled recombinant human C5a ( -C5a). -
Incubation:
-
Mix
PMNs/tube with 50 pM -C5a. -
Add increasing concentrations of L-156,602 (
M to M). -
Incubate for 60 mins at 4°C (to minimize receptor internalization).
-
-
Separation: Filter cells through glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity in a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[L-156,602]. Calculate
.
Data Summary
| Property | Description/Value |
| Compound Name | L-156,602 (PD 124,966) |
| Chemical Class | Cyclic Hexadepsipeptide |
| Source | Streptomyces sp.[2][6][3][4][1] MA6348 |
| Molecular Weight | ~600–800 Da (Estimate based on class) |
| Primary Target | C5a Receptor (CD88) |
| Mechanism | Competitive Antagonist |
| Key Bioactivity | Inhibits DTH efferent phase; Blocks neutrophil chemotaxis |
| Key Structural Unit | 3-Hydroxyleucine |
Visualization of Pathways
Discovery & Isolation Workflow
The following diagram illustrates the logical flow from soil screening to the identification of the active molecule.
Caption: Workflow depicting the isolation of L-156,602 from natural sources guided by bioassay screening.
Mechanism of Action: C5a Blockade
This diagram details the signaling pathway interception by L-156,602.
Caption: L-156,602 competitively binds to C5aR, preventing G-protein coupling and downstream inflammation.
References
-
Hensens, O. D., et al. (1991).[1] "L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp.[1][5] MA6348. Fermentation, isolation and structure determination." The Journal of Antibiotics, 44(2), 249-254.[1] [Link]
-
Tsuji, R. F., et al. (1992).[5] "Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation."[5] Bioscience, Biotechnology, and Biochemistry, 56(12), 2034-2036. [Link]
-
Durette, P. L., et al. (1990).[5] "Total synthesis of L-156,602, a novel cyclic hexadepsipeptide antibiotic." Tetrahedron Letters, 31(9), 1237-1240.[5] [Link]
-
Hurley, T. R., et al. (1986).[2][5] "PD 124,895 and PD 124,966, two new antitumor antibiotics."[2] The Journal of Antibiotics, 39(12), 1651-1656.[2] (Identification of PD 124,966 as a depsipeptide).[2] [Link]
-
Caldwell, C. G., & Bondy, S. S. (1990).[5] "Synthesis of the lipophilic side chain of the cyclic hexadepsipeptide antibiotic L-156,602." Synthesis, 1990(1), 34-36. [Link]
Sources
- 1. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 124,895 and PD 124,966, two new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical and genomic analyses of a marine-derived Streptomyces sp. V17-9 producing amino acid derivatives and siderophores [frontiersin.org]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Rapid Unambiguous Structure Elucidation of Streptnatamide A, a New Cyclic Peptide Isolated from A Marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
